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Compound of Interest
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Cat. No.: B15574180

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the clinical trial results and
data for AGI-12026, commercially known as Ivosidenib (Tibsovo®). Ivosidenib is a first-in-class,
oral, targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1
gene are a key driver in several cancers, leading to the accumulation of the oncometabolite D-
2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Ivosidenib works by inhibiting the
mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing differentiation of cancer cells.

[1I[21[3]14]

This document summarizes key quantitative data from pivotal clinical trials in its approved
indications, details the experimental protocols of these trials, and compares its performance
against relevant therapeutic alternatives.

Mechanism of Action: Targeting Mutant IDH1

Mutations in the IDH1 enzyme lead to a neomorphic activity that converts a-ketoglutarate (a-
KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively
inhibit a-KG-dependent dioxygenases, including histone and DNA demethylases, leading to
epigenetic alterations and a block in cellular differentiation.[3][4] Ivosidenib selectively binds to
and inhibits the mutant IDH1 protein, leading to a significant reduction in 2-HG levels.[1][2] This
restores normal cellular differentiation processes and inhibits the growth of IDH1-mutant cancer
cells.
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Ivosidenib's targeted inhibition of mutant IDH1.

Clinical Trial Data Summary
Acute Myeloid Leukemia (AML)

Ivosidenib is approved for the treatment of adult patients with relapsed or refractory (R/R) AML
with a susceptible IDH1 mutation, and for newly diagnosed AML with a susceptible IDH1
mutation in patients who are =75 years old or who have comorbidities that preclude the use of
intensive induction chemotherapy.

Table 1: Efficacy of Ivosidenib in Newly Diagnosed IDH1-Mutant AML (AGILE Study,
NCT03173248)[5][6]
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. Ivosidenib + Azacitidine Placebo + Azacitidine
Endpoint
(n=73) (n=75)
Median Overall Survival (OS) 29.3 months 7.9 months

Hazard Ratio (HR) for OS
0.42 (0.27-0.65) -

(95% ClI)
p-value < 0.0001 -
Event-Free Survival (EFS) Not Reached 2.0 months
Complete Remission (CR)
47% 15%
Rate
CR + CR with partial
hematologic recovery (CRh) 51% 18%
Rate
Transfusion Independence 53.8% 17.1%

Table 2: Efficacy of lvosidenib Monotherapy in Relapsed/Refractory IDH1-Mutant AML (Phase 1
Study)[7]

Endpoint Ivosidenib (n=179)

Overall Response Rate (ORR) 41.9%

CR + CRh Rate 31.8%

CR Rate 24%

Median Duration of CR+CRh 8.2 months

Median Time to CR/CRh 2.0 months
Cholangiocarcinoma

Ivosidenib is approved for the treatment of adult patients with previously treated, locally
advanced or metastatic cholangiocarcinoma with an IDH1 mutation.
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Table 3: Efficacy of Ivosidenib in Previously Treated IDH1-Mutant Cholangiocarcinoma
(ClarIDHy Study, NCT02989857)[8][9][10]

Endpoint

Ivosidenib (n=124)

Placebo (n=61)

Median Progression-Free
Survival (PFS)

2.7 months

1.4 months

Hazard Ratio (HR) for PFS
(95% ClI)

0.37 (0.25-0.54)

p-value

< 0.0001

Median Overall Survival (OS)

10.8 months

9.7 months (70% crossover to

Ivosidenib)

Hazard Ratio (HR) for OS
(95% CI)

0.79 (0.56-1.12)

p-value

0.093

Glioma

Ivosidenib has been investigated in patients with IDH1-mutant advanced glioma.

Table 4: Efficacy of Ivosidenib in IDH1-Mutant Advanced Glioma (Phase 1 Study,

NCT02073994)[11][12]

Endpoint

Non-enhancing Glioma
(n=35)

Enhancing Glioma (n=31)

Objective Response Rate
(ORR)

2.9% (1 partial response)

0%

Stable Disease

85.7%

45.2%

Median Progression-Free
Survival (PFS)

13.6 months

1.4 months

Experimental Protocols
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AGILE Study (NCT03173248) in Newly Diagnosed AML

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Validation & Comparative

Check Availability & Pricing

Newly Diagnosed IDH1-Mutant AML
(=75 years or unfit for intensive chemotherapy)

Randomization (1:1)

Arm B

Ivosidenib (500 mg QD) + Placebo (QD) +

Azacitidine (75 mg/mz for 7 days) Azacitidine (75 mg/mz for 7 days)

28-day cycles

Primary Endpoint: Event-Free Survival
Secondary Endpoints: OS, CR rate, ORR, Safety
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Previously Treated, Unresectable or Metastatic
IDH1-Mutant Cholangiocarcinoma

Randomization (2:1)

Ivosidenib (500 mg QD) Placebo (QD)

Continuous 28-day cycles
until disease progression or unacceptable toxicity

L » Placebo patients could cross over to Ivosidenib
upon radiographic disease progression

Primary Endpoint: Progression-Free Survival (PFS)
Secondary Endpoint: Overall Survival (OS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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